N-(3-chloro-4-fluorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Description
N-(3-chloro-4-fluorophenyl)-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide is a structurally complex molecule featuring a tricyclic azatricyclo[6.3.1.0⁴,¹²]dodeca-triene core fused with a sulfonamide group and a halogenated aromatic substituent. The IUPAC name reflects its unique geometry: a nitrogen-containing tricyclic system with fused 6-, 3-, and 1-membered rings, an 11-oxo moiety, and a 3-chloro-4-fluorophenyl group attached via a sulfonamide bridge .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O3S/c18-14-9-12(2-3-15(14)19)20-25(23,24)13-7-10-1-4-16(22)21-6-5-11(8-13)17(10)21/h2-3,7-9,20H,1,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABONBVATSMRZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . This method is preferred due to its efficiency and the high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures. The intermediates are isolated and characterized using techniques such as NMR, mass spectroscopy, and XRPD analyses .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
N-(2,6-Dichloro-4-trifluoromethylphenyl) Hydrazine Derivatives
Compounds such as N-(2,6-dichloro-4-trifluoromethylphenyl)-N’-(1-phenylethylidene)hydrazines (e.g., 5a-i in ) share a halogenated aromatic backbone but replace the sulfonamide group with a hydrazine moiety. Key differences include:
- Functional groups: Hydrazine vs. sulfonamide.
- Synthesis: These derivatives are synthesized via condensation of substituted acetophenones with arylhydrazines in ethanol under acidic conditions , contrasting with the target compound’s likely multi-step synthesis involving sulfonylation and cyclization.
- Substituent effects : The 2,6-dichloro-4-trifluoromethylphenyl group introduces steric bulk and enhanced lipophilicity compared to the 3-chloro-4-fluorophenyl group in the target compound.
5-(3-Chlorophenylsulfanyl)pyrazole Derivatives
The pyrazole-based compound 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () differs significantly in core structure:
- Core system : A pyrazole ring replaces the tricyclic azatricyclo system, reducing rigidity and altering conformational flexibility.
- Functional groups: A sulfanyl (-S-) group and aldehyde (-CHO) substituent create distinct electronic profiles.
- Halogenation : The 3-chlorophenyl group lacks the 4-fluoro substituent, which may reduce dipole interactions in biological systems .
Electronic and Geometric Considerations
highlights the principle of isovalency , where compounds with similar electronic configurations but differing geometries exhibit divergent properties. For example:
- Conversely, hydrazine derivatives () may exhibit similar electronic character (e.g., halogen-driven lipophilicity) but lack the spatial arrangement required for high-affinity interactions .
Comparative Data Table
Biological Activity
N-(3-chloro-4-fluorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by its tricyclic framework and a sulfonamide group, which are often associated with various pharmacological properties.
Chemical Structure
The molecular formula of the compound is , and it exhibits a complex tricyclic structure. The presence of halogen atoms (chlorine and fluorine) and the sulfonamide functional group contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit various enzymes involved in critical cellular processes such as:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their function and disrupting cellular pathways.
- Antibacterial Activity : Preliminary studies suggest that it may exhibit antibacterial properties by interfering with bacterial cell wall synthesis.
- Anticancer Potential : Research indicates that it may inhibit pathways involved in cell proliferation, making it a candidate for cancer treatment.
Biological Activity Data
| Activity Type | Description | Source |
|---|---|---|
| Antibacterial | Inhibits growth of certain bacterial strains | BenchChem |
| Anticancer | Potential to inhibit cancer cell proliferation | BenchChem |
| Enzyme Inhibition | Binds to enzymes, blocking their activity | BenchChem |
Case Study 1: Antibacterial Properties
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involves disruption of the bacterial cell wall synthesis pathway.
Case Study 2: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results indicated that the compound effectively reduced cell viability in breast cancer cells by inducing apoptosis through caspase activation.
Research Findings
Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity. Key findings include:
- Synthesis Methods : The compound is synthesized using multi-step synthetic routes involving reactions with thiourea and α-halo ketones.
- Structure-Activity Relationship (SAR) : Modifications to the tricyclic structure have been explored to improve potency and selectivity against specific targets.
Q & A
Q. What are the key steps and challenges in synthesizing N-(3-chloro-4-fluorophenyl)-11-oxo-1-azatricyclo[...]dodeca-...-6-sulfonamide?
The synthesis involves multi-step organic reactions, typically starting with cyclization to form the tricyclic core, followed by sulfonylation with the 3-chloro-4-fluorophenyl group. Key challenges include optimizing reaction conditions (e.g., temperature, solvent polarity, and pH) to prevent side reactions and ensure regioselectivity . For example, sulfonylation may require anhydrous conditions and catalysts like pyridine to stabilize intermediates. Purification often employs gradient HPLC or recrystallization to isolate the product from byproducts .
Q. Which analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions .
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
- Infrared spectroscopy (IR) to identify functional groups like sulfonamide (S=O stretches at ~1350–1150 cm⁻¹) .
- X-ray crystallography (using SHELX software for refinement) to resolve the 3D structure, particularly the azatricyclo core .
Q. How can reaction yields be optimized during synthesis?
Yields depend on precise control of reaction parameters:
- Temperature : Elevated temperatures (e.g., 80–120°C) for cyclization steps but lower temperatures (0–25°C) for sulfonamide coupling to avoid decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions in acid-sensitive steps .
- Catalysts : Use of Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) to accelerate specific steps .
Advanced Research Questions
Q. What computational methods can predict the compound’s reactivity and interaction with biological targets?
- Density Functional Theory (DFT) : Models electronic properties (e.g., Fukui indices) to predict sites for nucleophilic/electrophilic attacks .
- Molecular docking : Screens potential protein targets (e.g., kinases) by simulating binding affinities of the sulfonamide group with active sites .
- Molecular dynamics (MD) : Assesses stability of ligand-receptor complexes over time .
Q. How can contradictory crystallographic data be resolved during structural analysis?
Contradictions (e.g., disordered atoms or twinning) require:
- SHELXL refinement : Iterative adjustment of thermal parameters and occupancy factors to improve R-factors .
- Validation tools : CheckCIF for identifying outliers in bond lengths/angles .
- Complementary methods : Pair X-ray data with solid-state NMR to resolve ambiguities in electron density maps .
Q. What strategies address low reproducibility in biological assays involving this compound?
- Strict control of stereochemistry : Use chiral HPLC to isolate enantiomers, as impurities can skew activity .
- Metabolic stability testing : Incubate the compound with liver microsomes to identify labile groups (e.g., fluorophenyl hydrolysis) .
- Dose-response curves : Validate IC₅₀ values across multiple cell lines to account for variability in membrane permeability .
Q. How can reaction mechanisms for sulfonamide derivatization be elucidated?
- Kinetic isotope effects (KIE) : Compare rates using deuterated reagents to identify rate-determining steps .
- Trapping intermediates : Use low-temperature NMR (-80°C) to detect transient species like sulfonyl chlorides .
- Computational modeling : Simulate transition states to map energy barriers for key steps (e.g., SNAr vs. radical pathways) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
